
4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2S. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important in the pharmaceutical industry and are used in the synthesis of various drugs .
Synthesis Analysis
The synthesis of thiazole derivatives, including “4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride”, involves complex organic reactions . Piperidine derivatives, which are key components of this compound, are among the most important synthetic fragments for designing drugs . They are used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .Molecular Structure Analysis
The molecular structure of “4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride” is characterized by a thiazole ring and a piperidine moiety . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperidine moiety is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Chemical Reactions Analysis
Thiazole derivatives, including “4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride”, exhibit a wide range of biological activities due to their ability to undergo various chemical reactions . The C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Scientific Research Applications
Synthesis and Biological Applications
Anticancer and Antiproliferative Effects : Novel thiazolidinone and pyridine-based conjugates have shown potent antiproliferative effects against human leukemic cells, highlighting the potential of such compounds in cancer therapy (K. S. Sharath Kumar et al., 2014).
Antimicrobial Agents : Synthesized derivatives containing thiazolidinone, piperidine, and other heterocycles exhibited significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (J. Thanusu et al., 2010); (Divyesh Patel et al., 2012).
Antiangiogenic and Antitumor Activities : Thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects against a mouse tumor model, demonstrating significant inhibition of tumor growth and angiogenesis (S. Chandrappa et al., 2010).
Antioxidant Properties : A study on 4-methyl-N′-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazide derivatives indicated that specific substitutions at the phenyl ring enhance antioxidant activities, highlighting the importance of structural modifications in optimizing biological effects (Kodisundaram Paulrasu et al., 2014).
Future Directions
The future research directions for “4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride” and similar compounds involve further exploration of their therapeutic applications. There is also a need for more detailed studies on their synthesis, molecular structure, chemical reactions, mechanisms of action, and safety profiles .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest and cytotoxicity .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which could potentially influence its absorption and distribution.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTHXSSWXVXQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)
![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)
![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)

![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)

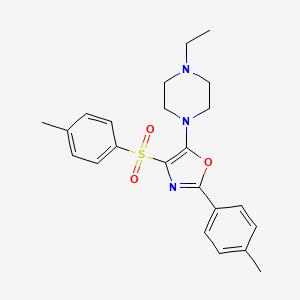
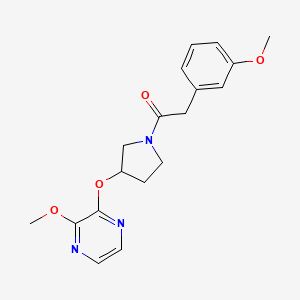

![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)
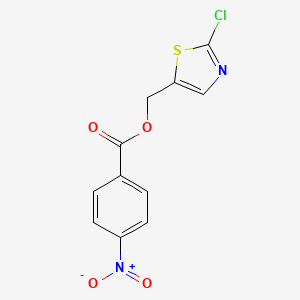
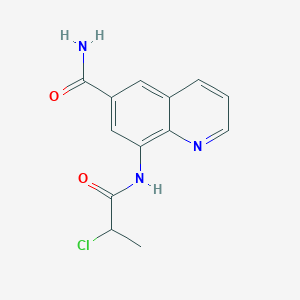
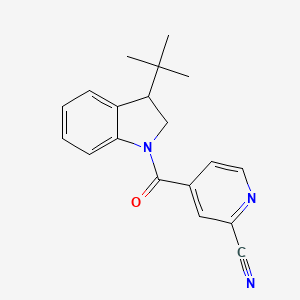
![8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2997588.png)